Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Catalog No.
S3314737
CAS No.
67293-88-3
M.F
C17H19NO3
M. Wt
288.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-...

CAS Number

67293-88-3

Product Name

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Molecular Formula

C17H19NO3

Molecular Weight

288.36 g/mol

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-/m0/s1/i1D3

InChI Key

BQJCRHHNABKAKU-LLQNGXJRSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- is a synthetic derivative of morphinan, a chemical class known for its psychoactive properties. This compound is characterized by a complex structure that includes a phenanthrene core and several functional groups that contribute to its biological activity. The presence of deuterium at the methyl position enhances its stability and alters its pharmacokinetic profile compared to its non-deuterated counterparts.

The compound's IUPAC name reflects its detailed structure, which includes multiple stereocenters and functional groups that are critical for its interaction with biological systems. Morphinan derivatives are widely studied for their analgesic properties and potential therapeutic applications in pain management.

Typical of morphinan derivatives:

  • Oxidation: This reaction can convert morphinan derivatives into more reactive forms. For example, morphine can be oxidized to form morphinone.
  • Reduction: Reduction reactions can yield products such as dihydromorphine from morphine.
  • Substitution: The hydroxyl groups present in the structure can participate in substitution reactions, leading to the formation of acetylated derivatives like acetylmorphine.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate and hydrogen peroxide.
  • Reducing agents: Sodium borohydride.
  • Substitution reagents: Acetic anhydride for acetylation reactions.

Morphinan-3,6-alpha-diol primarily acts as an agonist at the mu and kappa opioid receptors. Its binding to these receptors initiates intracellular signaling pathways that mediate analgesic effects. The compound is metabolized into active metabolites such as morphine-3-glucuronide and morphine-6-glucuronide, which also contribute to its pharmacological effects .

In laboratory studies, Morphinan-3,6-alpha-diol has demonstrated dose-dependent analgesic effects with minimal adverse reactions at lower doses. Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME), with significant interactions noted in biochemical pathways related to pain modulation .

The synthesis of Morphinan-3,6-alpha-diol typically involves multi-step organic synthesis techniques. Key methods include:

  • Starting Material Preparation: Using naturally occurring opiates like morphine or thebaine as precursors.
  • Functionalization: Introducing hydroxyl groups at the 3 and 6 positions through selective oxidation.
  • Epoxidation: Forming the 4,5-alpha-epoxy group via epoxidation reactions using peracids.
  • Deuteration: Incorporating deuterium at the 17 position through deuterated reagents during synthesis.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Morphinan-3,6-alpha-diol has potential applications in several areas:

  • Pain Management: Due to its analgesic properties, it may be explored as a therapeutic agent for chronic pain conditions.
  • Research: It serves as a valuable tool in pharmacological studies aimed at understanding opioid receptor interactions and the development of new analgesics.
  • Drug Development: Its unique structure may lead to the discovery of novel compounds with improved efficacy and safety profiles compared to traditional opioids.

Studies have shown that Morphinan-3,6-alpha-diol interacts significantly with opioid receptors, particularly mu-opioid receptors. These interactions are characterized by:

  • Agonistic Activity: Leading to analgesia through receptor activation.
  • Metabolic Pathways: Understanding how this compound is metabolized into active forms that retain therapeutic effects is crucial for predicting its clinical efficacy.

Research continues to investigate potential drug-drug interactions and how these might affect its therapeutic use.

Morphinan-3,6-alpha-diol shares structural similarities with several other compounds within the morphinan class. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
MorphineNatural alkaloid; potent mu-opioid agonistStrong analgesic; high potential for addiction
CodeineMethyl ether derivative of morphineLess potent; used as a cough suppressant
DextromethorphanNMDA receptor antagonistCough suppressant; dissociative properties
ButorphanolMixed agonist-antagonistAnalgesic with lower abuse potential
NaloxoneOpioid antagonistUsed in overdose treatment; no agonistic properties

These compounds illustrate the diversity within the morphinan class while highlighting the unique features of Morphinan-3,6-alpha-diol, particularly its deuterated structure which may influence its pharmacological profile and metabolic stability .

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.15532371 g/mol

Monoisotopic Mass

288.15532371 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

67293-88-3

Wikipedia

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Dates

Modify: 2023-08-19

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